Cas no 1235774-35-2 (Benzaldehyde, 4,4'-diselenobis-)

Benzaldehyde, 4,4'-diselenobis-, is a selenium-containing aromatic compound characterized by its diselenide (–Se–Se–) linkage bridging two benzaldehyde moieties. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of selenium-functionalized intermediates or ligands for coordination chemistry. Its diselenide bond offers redox-active properties, enabling applications in catalysis and materials science. The aldehyde groups provide versatile functionalization sites for further derivatization. The compound’s stability under controlled conditions and its role in facilitating selenium incorporation into molecular frameworks are key advantages. Suitable for research and specialized synthetic applications, it requires careful handling due to the reactivity of selenium-containing species.
Benzaldehyde, 4,4'-diselenobis- structure
1235774-35-2 structure
Product Name:Benzaldehyde, 4,4'-diselenobis-
CAS No:1235774-35-2
MF:C14H10O2Se2
MW:368.15
CID:5547975
PubChem ID:46901795
Update Time:2025-05-25

Benzaldehyde, 4,4'-diselenobis- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4,4'-diselenobis-
    • 4,4'-diselanediyldibenzaldehyde
    • 4-[(4-formylphenyl)diselanyl]benzaldehyde
    • G69332
    • 1235774-35-2
    • Inchi: 1S/C14H10O2Se2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H
    • InChI Key: PDDBQXDKPVQJFN-UHFFFAOYSA-N
    • SMILES: [Se](C1=CC=C(C=C1)C=O)[Se]C1=CC=C(C=C1)C=O

Computed Properties

  • Exact Mass: 369.90112g/mol
  • Monoisotopic Mass: 369.90112g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1Ų

Benzaldehyde, 4,4'-diselenobis- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1710784-1g
4,4'-Diselanediyldibenzaldehyde
1235774-35-2 98%
1g
¥8656.00 2024-08-09

Benzaldehyde, 4,4'-diselenobis- Related Literature

Additional information on Benzaldehyde, 4,4'-diselenobis-

Benzaldehyde, 4,4'-Diselenobis (CAS No. 1235774-35-2): A Comprehensive Overview

Benzaldehyde, 4,4'-diselenobis, also known as CAS No. 1235774-35-2, is a unique organic compound that has garnered significant attention in the fields of materials science and chemistry due to its distinctive properties and potential applications. This compound is characterized by its diselenide functional group (-Se-Se-) bridging two benzaldehyde moieties at the para positions of the benzene rings. The presence of selenium in this structure introduces interesting electronic and structural properties that make it a subject of interest for researchers exploring novel materials and chemical systems.

Recent studies have highlighted the potential of benzaldehyde, 4,4'-diselenobis in various applications, particularly in the realm of coordination chemistry and catalysis. The selenium atoms in this compound act as potential binding sites for metal ions, enabling the formation of coordination complexes with transition metals such as copper and iron. These complexes have shown promise as catalysts in organic transformations, including oxidation reactions and enantioselective syntheses.

The synthesis of benzaldehyde, 4,4'-diselenobis typically involves the reaction of benzaldehyde with sodium selenide (Na₂Se) under controlled conditions. This reaction pathway is straightforward and has been optimized to achieve high yields of the desired product. The stability of the compound under various conditions has also been studied extensively, revealing its resistance to thermal decomposition up to certain temperatures and its moderate solubility in common organic solvents such as dichloromethane and ethyl acetate.

In terms of structural characterization, advanced techniques such as X-ray crystallography have been employed to determine the precise molecular geometry of benzaldehyde, 4,4'-diselenobis. These studies have revealed a planar structure with the diselenide group acting as a rigid bridge between the two aromatic rings. The bond lengths and angles within the molecule are consistent with those observed in other diselenide-containing compounds, further supporting its classification within this chemical family.

The electronic properties of this compound have also been investigated using computational methods such as density functional theory (DFT). These calculations have provided insights into the molecular orbitals and reactivity patterns of benzaldehyde, 4,4'-diselenobis, suggesting that it may exhibit unique redox behavior compared to its selenium-free analogs. Such properties make it a candidate for applications in electrochemical devices and energy storage systems.

In addition to its chemical significance, benzaldehyde, 4,4'-diselenobis has also found relevance in biological systems. Preliminary studies indicate that this compound may possess antioxidant properties due to the presence of selenium atoms capable of participating in redox reactions. Further research is currently underway to explore its potential as a therapeutic agent or a component in nutraceutical formulations.

The environmental impact of benzaldehyde, 4,4'-diselenobis has also been considered in recent assessments. Its biodegradation pathways under aerobic and anaerobic conditions have been studied to evaluate its safety for industrial use and disposal practices. Results suggest that it undergoes gradual degradation under natural conditions without posing significant risks to aquatic or terrestrial ecosystems.

In conclusion, benzaldehyde, 4,4'-diselenobis, or CAS No. 1235774-35-2, represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an intriguing subject for further research aimed at unlocking its full potential in materials science, catalysis, biology, and beyond.

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